sodium 3-amino-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound may involve the following steps:
Formation of the Indole Ring: Reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Amination: Introducing the amino group at the 3-position of the indole ring.
Carboxylation: Adding the carboxylate group at the 2-position.
Methylation: Methylating the nitrogen atom at the 1-position.
Sodium Salt Formation: Converting the carboxylic acid to its sodium salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-amino-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the indole compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Sodium 3-amino-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring
Properties
Molecular Formula |
C10H9N2NaO2 |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;3-amino-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2.Na/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14;/h2-5H,11H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
BVYFYWOKWXEENJ-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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